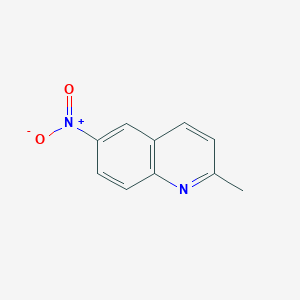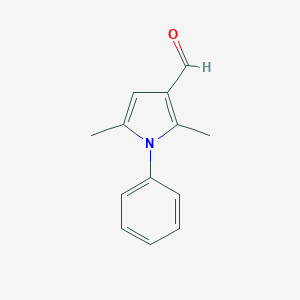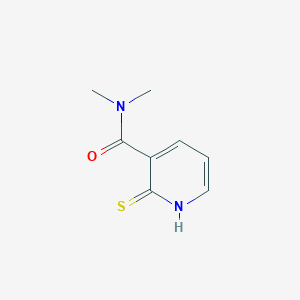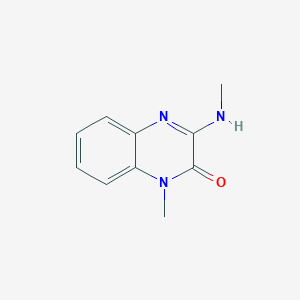
1-(4-Nitrophenyl)piperidin-2-one
Overview
Description
1-(4-Nitrophenyl)piperidin-2-one is an organic compound with the molecular formula C11H12N2O3 It is a derivative of piperidine, featuring a nitrophenyl group attached to the piperidin-2-one ring
Mechanism of Action
Target of Action
The primary target of 1-(4-Nitrophenyl)piperidin-2-one is blood coagulation factor Xa . Factor Xa plays a crucial role in the coagulation cascade, which is a series of reactions that ultimately leads to the formation of a blood clot. By inhibiting factor Xa, this compound can prevent the formation of blood clots .
Mode of Action
This compound interacts with its target, factor Xa, by binding to it and inhibiting its activity . This prevents factor Xa from catalyzing the conversion of prothrombin to thrombin, a key step in the coagulation cascade . As a result, the formation of blood clots is prevented .
Biochemical Pathways
The inhibition of factor Xa affects the coagulation cascade, a biochemical pathway responsible for blood clot formation . By preventing the conversion of prothrombin to thrombin, this compound disrupts this pathway and prevents the formation of fibrin, the main component of blood clots .
Pharmacokinetics
This suggests that the compound is well-absorbed, distributed throughout the body, metabolized, and excreted in a predictable manner .
Result of Action
The molecular and cellular effects of this compound’s action include the prevention of blood clot formation . By inhibiting factor Xa, the compound prevents the formation of thrombin and, consequently, fibrin . This results in a decreased risk of thromboembolic disorders, such as stroke and deep vein thrombosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Nitrophenyl)piperidin-2-one typically involves the condensation of 4-chloronitrobenzene with piperidine. This reaction is followed by oxidation using sodium chlorite under a carbon dioxide atmosphere to form the desired lactam structure . The reaction conditions are mild, and the process is efficient, often yielding high purity products without the need for extensive purification steps .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high throughput and consistent product quality. The scalability of the process makes it suitable for large-scale production required in pharmaceutical and chemical industries .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Nitrophenyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions:
Oxidation: Sodium chlorite, carbon dioxide atmosphere.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
Oxidation: Further oxidized nitrophenyl derivatives.
Reduction: 1-(4-Aminophenyl)piperidin-2-one.
Substitution: Substituted piperidin-2-one derivatives.
Scientific Research Applications
1-(4-Nitrophenyl)piperidin-2-one has diverse applications in scientific research:
Comparison with Similar Compounds
1-(4-Aminophenyl)piperidin-2-one: A reduced form with an amine group instead of a nitro group.
1-(4-Chlorophenyl)piperidin-2-one: A derivative with a chlorine substituent on the phenyl ring.
Uniqueness: 1-(4-Nitrophenyl)piperidin-2-one is unique due to its nitrophenyl group, which imparts distinct chemical reactivity and potential biological activities. The presence of the nitro group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
1-(4-nitrophenyl)piperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c14-11-3-1-2-8-12(11)9-4-6-10(7-5-9)13(15)16/h4-7H,1-3,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPCQXIGQMFWXII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50624795 | |
| Record name | 1-(4-Nitrophenyl)piperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50624795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38560-30-4 | |
| Record name | 1-(4-Nitrophenyl)piperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50624795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![Tetradecyl 3-[4-(3-oxo-3-tetradecoxypropyl)piperazin-1-yl]propanoate](/img/structure/B57350.png)


